molecular formula C15H17N3O3 B2920002 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2319787-45-4

2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2920002
CAS No.: 2319787-45-4
M. Wt: 287.319
InChI Key: IBTOMRMEUZXXOA-UHFFFAOYSA-N
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Description

  • IUPAC Name : Ethyl 5-amino-3-cyclopentyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-(2-methoxyphenyl)acetic acid with 2-oxopyrimidin-1(2H)-yl)ethylamine . The reaction proceeds through an amide bond formation, resulting in the desired product. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide consists of a pyrazole ring, a cyclopentyl group, and an ethyl carboxylate moiety. The methoxyphenyl substituent enhances its lipophilicity, potentially affecting its pharmacokinetics .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitutions. Investigating its reactivity under different conditions is crucial for understanding its behavior .


Physical and Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., pH, temperature) is critical for pharmaceutical applications .

Scientific Research Applications

Crystallography

Research has explored the spatial orientations of amide derivatives, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrating different geometries like tweezer-like and concave shapes. These geometries play a critical role in anion coordination through weak interactions, leading to the formation of channel-like structures within crystal lattices (Kalita & Baruah, 2010).

Antimicrobial Agents

The synthesis of novel acetamide derivatives has been studied for their potential as antimicrobial agents. For example, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited promising antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Debnath & Ganguly, 2015).

Herbicide Metabolism

Research into the metabolism of chloroacetamide herbicides has provided insights into the biotransformation processes of these chemicals in liver microsomes of humans and rats. This research contributes to a better understanding of the metabolic pathways and potential toxicological implications of herbicide exposure (Coleman et al., 2000).

Radiopharmaceuticals

The development of radioligands for imaging translocator proteins with PET scans involves the synthesis of specific acetamide derivatives. For instance, DPA-714, a compound designed with a fluorine atom, enables labeling with fluorine-18 for in vivo imaging, showcasing the importance of these derivatives in diagnostic medicine (Dollé et al., 2008).

Enzyme Inhibition

Acetamide derivatives have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic treatments. The synthesized compounds showed promising IC50 values, correlating well with docking studies and highlighting their potential in therapeutic applications (Saxena et al., 2009).

Mechanism of Action

The precise mechanism of action for this compound remains an area of active research. It may interact with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its biological targets .

Safety and Hazards

  • Environmental Impact : Assess its environmental impact during production and disposal .

Future Directions

  • Drug Development : Explore its potential as a drug candidate for specific indications .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-13-6-3-2-5-12(13)11-14(19)16-8-10-18-9-4-7-17-15(18)20/h2-7,9H,8,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTOMRMEUZXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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